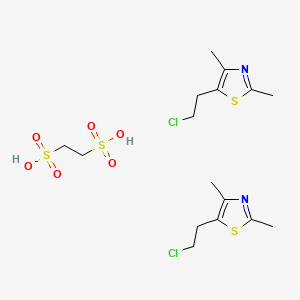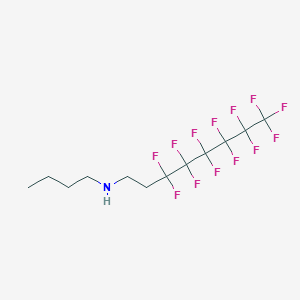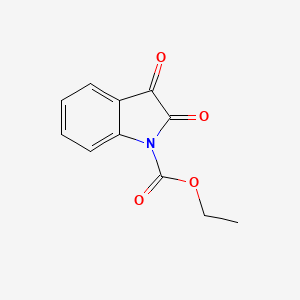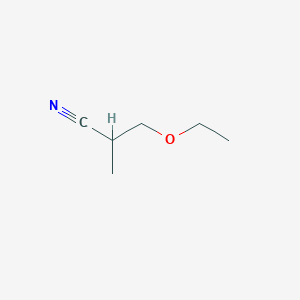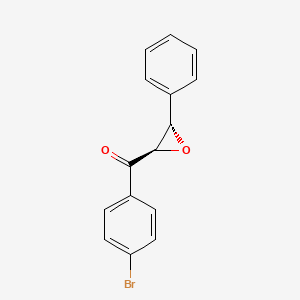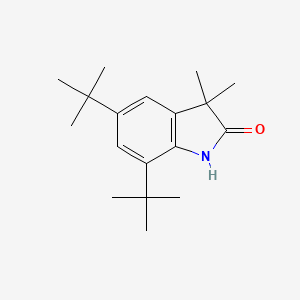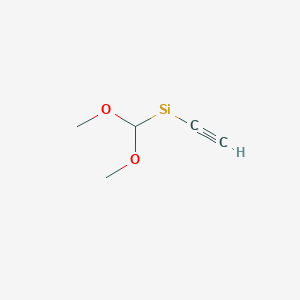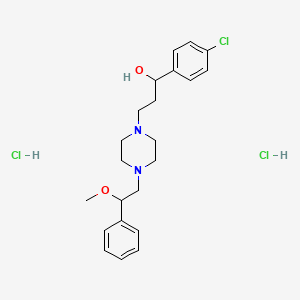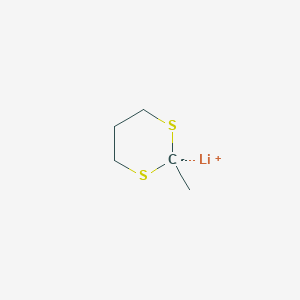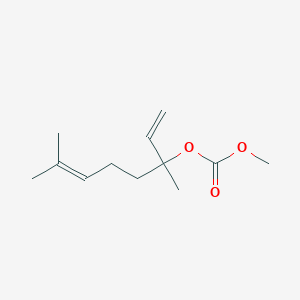
3,7-dimethylocta-1,6-dien-3-yl Methyl Carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate is an organic compound that belongs to the class of monoterpenoids. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is known for its pleasant scent and is used in various applications, including fragrances and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate typically involves the esterification of linalool with methyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yield. The process involves the continuous addition of linalool and methyl chloroformate into the reactor, with the base being added simultaneously to maintain the pH of the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its antimicrobial properties and potential use in pest control.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of fragrances, flavorings, and cosmetics due to its pleasant scent.
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and disruption of cellular processes. The compound may also inhibit the activity of certain enzymes, contributing to its antimicrobial and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Linalool: A monoterpenoid alcohol with a similar structure but without the carbonate group.
Linalyl Acetate: An ester of linalool with an acetate group instead of a carbonate group.
Geraniol: Another monoterpenoid alcohol with a similar structure but different functional groups.
Uniqueness
3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate is unique due to the presence of the carbonate group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications, particularly in the fragrance and flavoring industries.
Properties
CAS No. |
34985-03-0 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl methyl carbonate |
InChI |
InChI=1S/C12H20O3/c1-6-12(4,15-11(13)14-5)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3 |
InChI Key |
QULRCTMUIYMXQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


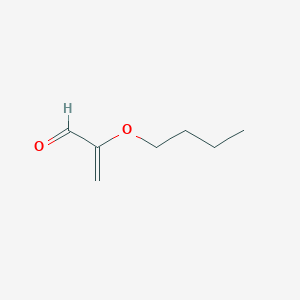
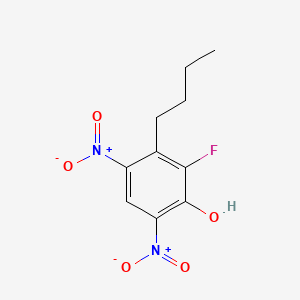
![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
